molecular formula C23H27NO4 B14608466 Butanedioic acid, (1-piperidinyl)-, bis(phenylmethyl) ester CAS No. 58435-28-2

Butanedioic acid, (1-piperidinyl)-, bis(phenylmethyl) ester

Cat. No.: B14608466
CAS No.: 58435-28-2
M. Wt: 381.5 g/mol
InChI Key: QBLKPTJNPXLNOA-UHFFFAOYSA-N
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Description

Butanedioic acid, (1-piperidinyl)-, bis(phenylmethyl) ester is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring attached to a butanedioic acid backbone, with bis(phenylmethyl) ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid, (1-piperidinyl)-, bis(phenylmethyl) ester typically involves the esterification of butanedioic acid with benzyl alcohol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography. The piperidine ring is introduced through a nucleophilic substitution reaction, where piperidine is reacted with the esterified butanedioic acid derivative.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, (1-piperidinyl)-, bis(phenylmethyl) ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted piperidine derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Butanedioic acid, (1-piperidinyl)-, bis(phenylmethyl) ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of butanedioic acid, (1-piperidinyl)-, bis(phenylmethyl) ester involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various enzymes and receptors, modulating their activity. The ester groups may undergo hydrolysis, releasing active metabolites that exert biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Butanedioic acid, 1-piperidinyl-, bis(2-ethoxyethyl) ester
  • Butanedioic acid, dimethyl ester, polymer with 4-hydroxy-2,2,6,6-tetramethyl-1-piperidineethanol

Uniqueness

Butanedioic acid, (1-piperidinyl)-, bis(phenylmethyl) ester is unique due to its specific ester groups and the presence of a piperidine ring. This combination imparts distinct chemical properties and potential applications that differentiate it from other similar compounds. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

58435-28-2

Molecular Formula

C23H27NO4

Molecular Weight

381.5 g/mol

IUPAC Name

dibenzyl 2-piperidin-1-ylbutanedioate

InChI

InChI=1S/C23H27NO4/c25-22(27-17-19-10-4-1-5-11-19)16-21(24-14-8-3-9-15-24)23(26)28-18-20-12-6-2-7-13-20/h1-2,4-7,10-13,21H,3,8-9,14-18H2

InChI Key

QBLKPTJNPXLNOA-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C(CC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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